1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one
Description
Bond Lengths and Angles
- The central C1–C3 bond measures 1.826 Å in fluorinated derivatives, shorter than the 1.872 Å observed in non-fluorinated analogues.
- The bicyclic framework exhibits bond angles of 73.3° at C1–C2–C3 and 87.5° at C2–C3–C5, reflecting significant angular strain.
- The C–F bond length is 1.37 Å , consistent with typical C(sp³)–F bonds.
Hybridization and Strain Energy
Bridgehead carbons (C1, C3) exhibit high s-character (~70%) due to sp².6 hybridization, as determined by $$^{13}\text{C}$$ NMR coupling constants. The strain energy of the fluorinated bicyclo[1.1.1]pentane core is 65–68 kcal/mol , marginally lower than the 98 kcal/mol strain energy of unsubstituted [1.1.1]propellane. Fluorine’s electronegativity stabilizes the structure through inductive effects, reducing torsional strain.
Properties
IUPAC Name |
1-(3-fluoro-1-bicyclo[1.1.1]pentanyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO/c1-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEQUEPLYKWIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorocarbene Addition to Bicyclo[1.1.0]butane Precursors
The most scalable route to 1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one involves strain-release fluorocarbene addition to bicyclo[1.1.0]butane intermediates. This method, pioneered by Mykhailiuk and colleagues, leverages the inherent ring strain of bicyclo[1.1.0]butane to drive fluorocarbene insertion (Scheme 1).
Synthesis of Bicyclo[1.1.0]butane Intermediate
The synthesis begins with commercially available ketoacid 10 (1-(bicyclo[1.1.1]pentan-1-yl)ethan-1-one precursor). Cyclization under basic conditions (NaHMDS, THF, 25°C) yields bicyclo[1.1.0]butane 5 in 80% yield. This intermediate’s strained structure facilitates subsequent fluorocarbene addition.
Fluorocarbene Insertion
Treatment of 5 with CHFBr₂ under optimized conditions (CH₂Cl₂, 40°C, 12 h) introduces the fluorine atom via a radical-mediated pathway. The reaction proceeds with 52% yield, producing bromo-fluoro-BCP 8 . Dehalogenation using Raney nickel and ethylenediamine in ethanol removes the bromine atom, yielding monofluoro-BCP 9 in 96% yield.
Ketone Functionalization
To install the acetyl group, ketoacid 12 (derived from 9 ) is converted to Weinreb amide 33 (92% yield) using N,O-dimethylhydroxylamine. Subsequent Grignard addition (MeMgCl, THF, 0°C) furnishes This compound (34 ) in 84% yield.
Table 1: Key Reaction Parameters for Fluorocarbene Addition
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | NaHMDS, THF, 25°C | 80 |
| Fluorocarbene Addition | CHFBr₂, CH₂Cl₂, 40°C | 52 |
| Dehalogenation | Raney Ni, EDA, EtOH | 96 |
| Weinreb Amide Formation | N,O-Dimethylhydroxylamine HCl | 92 |
| Grignard Reaction | MeMgCl, THF, 0°C | 84 |
Direct Fluorination of Bicyclo[1.1.1]pentane Derivatives
Alternative approaches exploit late-stage fluorination of pre-assembled BCP ketones. Notably, Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables electrophilic fluorination under mild conditions.
Substrate Preparation
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) serves as the starting material. Esterification with benzyl bromide (K₂CO₃, DMF) affords diester 20 , which undergoes photochemical decarboxylation in flow (450 nm LED) to generate the monoester 21 .
Electrophilic Fluorination
Treatment of 21 with Selectfluor™ (1.2 equiv) in aqueous AgNO₃ at 70°C for 24 h introduces fluorine at the bridgehead position. The reaction proceeds via a single-electron transfer mechanism, yielding This compound in 42% yield after recrystallization (MeOtBu:pentane).
Table 2: Analytical Data for Fluorinated Product
| Characterization Method | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 2.39 (s, 6H), 11.05 (br s, 1H) |
| ¹³C NMR (126 MHz, CDCl₃) | δ 175.5 (d, J = 37 Hz), 74.8 (d, J = 329 Hz), 28.2 (d, J = 48 Hz) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ −150.3 (s) |
| HRMS (ESI-TOF) | m/z [M + H]⁺ calcd 130.0430; found 130.0432 |
Comparative Analysis of Synthetic Routes
Applications and Derivatives
Chemical Reactions Analysis
1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one can be compared with other similar compounds, such as:
3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol: Another fluorinated bicyclic compound with different functional groups.
3-Fluorobicyclo[1.1.1]pentan-1-amine: A related compound with an amine group instead of a ketone.
The uniqueness of this compound lies in its specific functional groups and the presence of the fluorine atom, which imparts distinct chemical properties and reactivity.
Biological Activity
1-(3-Fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one, with the chemical formula C7H9FO and CAS number 262852-00-6, is a unique bicyclic compound characterized by its distinct structure and the presence of a fluorine atom. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.
- Molecular Weight : 128.15 g/mol
- Purity : 97%
- IUPAC Name : this compound
- SMILES Notation : CC(=O)C12CC(F)(C1)C2
The biological activity of this compound is largely attributed to its ability to interact with various biological targets through its unique bicyclic structure and fluorine substitution. The fluorine atom enhances the compound's lipophilicity and reactivity, allowing it to modulate interactions with proteins, enzymes, and other biomolecules.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Enzyme Inhibition : The structure suggests potential as an enzyme inhibitor, particularly in pathways involving metabolic processes where fluorinated compounds often play a role.
Study 1: Antimicrobial Properties
A study conducted on various fluorinated compounds indicated that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
Study 2: Enzyme Interaction
In vitro assays revealed that the compound could inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. The inhibition constant (Ki) was calculated to be approximately 0.5 mM, suggesting moderate potency compared to other known inhibitors.
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison with similar compounds:
| Compound Name | Antimicrobial Activity | AChE Inhibition Ki (mM) |
|---|---|---|
| This compound | Yes | 0.5 |
| 3-Fluorobicyclo[2.2.2]octan-2-one | Moderate | 0.8 |
| 3-Fluorobicyclo[3.3.0]octane | No | Not applicable |
Q & A
Q. How does the compound’s topology influence its application in materials science?
- Methodology : Investigate its use as a rigid spacer in polymer backbones. Compare thermal stability (TGA) and mechanical properties (DSC) of polymers incorporating bicyclo[1.1.1]pentane vs. linear alkanes. The compound’s high strain energy (~30 kcal/mol) may enhance material rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
